molecular formula C15H14O4S B6409099 3-Methyl-4-(3-methylsulfonylphenyl)benzoic acid, 95% CAS No. 1261983-04-3

3-Methyl-4-(3-methylsulfonylphenyl)benzoic acid, 95%

Cat. No. B6409099
CAS RN: 1261983-04-3
M. Wt: 290.3 g/mol
InChI Key: JMNXYFYICWKVNW-UHFFFAOYSA-N
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Description

3-Methyl-4-(3-methylsulfonylphenyl)benzoic acid, referred to as 3M4MSPB, is a synthetic organic compound that has a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 160-162 °C and a molecular weight of 250.3 g/mol. 3M4MSPB is an aromatic acid with a hydrophilic group, making it soluble in both water and ethanol. It is structurally similar to other aromatic acids such as salicylic acid and benzoic acid, and is used in a variety of scientific research applications.

Scientific Research Applications

3M4MSPB has a variety of scientific research applications. It is used as an intermediate in the synthesis of pharmaceuticals, such as 4-methylbenzylsulfone, and as a reagent in the synthesis of heterocyclic compounds. It has also been used as a building block in the synthesis of polymers and as a catalyst in the synthesis of organic compounds. Additionally, 3M4MSPB has been used in the synthesis of a variety of compounds, such as benzene derivatives, aromatic amines, and aliphatic amines.

Mechanism of Action

The mechanism of action of 3M4MSPB is not well understood. However, it is thought to act as an acid catalyst, which helps to facilitate the reaction of organic compounds. Additionally, 3M4MSPB has been shown to act as an electron-donating group, which can help to stabilize reactive intermediates and facilitate the formation of desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3M4MSPB are not well understood. It is not known to have any direct effects on humans or other mammals. However, 3M4MSPB has been shown to be toxic to aquatic organisms and has been classified as a hazardous substance by the United States Environmental Protection Agency.

Advantages and Limitations for Lab Experiments

3M4MSPB has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is soluble in both water and ethanol. Additionally, it has a high melting point, which makes it ideal for use in high-temperature reactions. The main limitation of 3M4MSPB is that it is toxic to aquatic organisms, so it should be handled with care and disposed of properly.

Future Directions

The potential future directions of research involving 3M4MSPB are numerous. One potential direction is to further explore its use as an intermediate in the synthesis of pharmaceuticals. Additionally, further research could be conducted on its use as a building block in the synthesis of polymers and as a catalyst in the synthesis of organic compounds. Furthermore, research could be conducted to explore the potential biochemical and physiological effects of 3M4MSPB, as well as its potential toxicity to aquatic organisms. Finally, research could be conducted to explore the potential applications of 3M4MSPB in the development of new materials and technologies.

Synthesis Methods

3M4MSPB can be synthesized in a few different ways. One method involves reacting 4-methylbenzoic acid with 3-methylsulfonylphenyl bromide in the presence of an acid catalyst. This reaction yields 3M4MSPB as a white solid. Another method involves reacting 3-methylsulfonylphenyl bromide with 4-methylbenzoic acid in the presence of a base catalyst. This reaction yields 3M4MSPB as a white solid.

properties

IUPAC Name

3-methyl-4-(3-methylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-10-8-12(15(16)17)6-7-14(10)11-4-3-5-13(9-11)20(2,18)19/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNXYFYICWKVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691609
Record name 3'-(Methanesulfonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(3-methylsulfonylphenyl)benzoic acid

CAS RN

1261983-04-3
Record name 3'-(Methanesulfonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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